Cratoxylone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Phytochemical Compounds and Pharmacological Activities : Plants from the Cratoxylum genus have been used in traditional medicine across various Asian countries. Phytochemical compounds identified include flavonoids, xanthones, benzophenones, terpenoids, quinones, sterols, and other phenolic compounds. The extracts of Cratoxylum species exhibit a range of pharmacological activities, such as cytotoxic, antiplasmodial, antibacterial, antioxidant, antiulcer, α-glucosidase inhibition, and anti-inflammatory properties (Juanda, Fidrianny, Ruslan, & Insanu, 2019).

Antimicrobial Activity : A study on Cratoxylum formosum demonstrated comparable antimicrobial efficacy against periodontopathic bacteria strains to the standard drug chlorhexidine (Kuvatanasuchati, Laphookhieo, & Rodanant, 2011).

Anticancer Effects on Cholangiocarcinoma Cells : Cratoxylum formosum extracts have shown potent cytotoxicity against human cholangiocarcinoma cells. The anticancer activity involves induction of apoptosis, cell cycle arrest, and suppression of migration and invasion properties of the cancer cells, associated with the suppression of NF-κB and STAT3 pathways (Senggunprai, Thammaniwit, Kukongviriyapan, Prawan, Kaewseejan, & Siriamornpun, 2016).

Apoptosis Induction in Cancer Cells : α-Mangostin isolated from Cratoxylum arborescens has been found to induce apoptosis in MDA-MB-231 breast cancer cells, involving both the extrinsic and intrinsic apoptosis pathways and the NF-κB and HSP70 signaling pathways (Ibrahim et al., 2014).

Anti-Diabetic Potential : The extracts of Cratoxylum formosum subsp. formosum have shown significant inhibitory activities against carbohydrate hydrolyzing enzymes, indicating potential anti-diabetic properties (Arsakit, Thongchuai, Sedlak, & Surapinit, 2020).

Anti-Ulcerogenic Property : α-Mangostin from Cratoxylum arborescens demonstrated significant anti-ulcerogenic activity in a rat model of ulcer, involving antioxidant properties and anti-Helicobacter pylori activity (Sidahmed et al., 2013).

作用機序

Target of Action

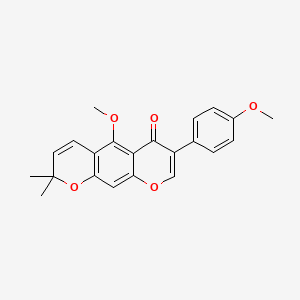

Cratoxylone is a compound isolated from the bark of Cratoxylum Cochinchinense . It has been found to possess antiplasmodial activity , suggesting that its primary targets are likely to be proteins or enzymes involved in the life cycle of the Plasmodium parasite.

Mode of Action

Given its antiplasmodial activity, it is likely that cratoxylone interacts with its targets in a way that inhibits the growth or reproduction of the plasmodium parasite .

Biochemical Pathways

Considering its antiplasmodial activity, it can be inferred that cratoxylone likely affects pathways crucial to the survival and replication of the plasmodium parasite .

Result of Action

The primary result of Cratoxylone’s action is its antiplasmodial activity . This suggests that the compound effectively inhibits the growth or reproduction of the Plasmodium parasite, which is responsible for malaria.

特性

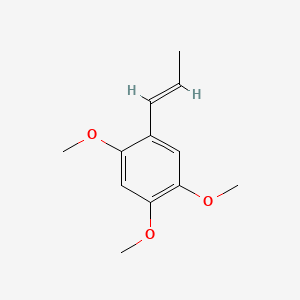

IUPAC Name |

1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXIWUDODLMCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?

A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of cratoxylone and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。